molecular formula C9H7FN2O2 B3020084 2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 1515850-56-2

2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

Cat. No.: B3020084
CAS No.: 1515850-56-2
M. Wt: 194.165
InChI Key: IOLDYXRBHGSTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the benzimidazole ring. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-1-yl)acetic acid: Lacks the fluorine atom, which may result in different chemical properties and biological activities.

    2-(6-Chloro-1H-benzo[d]imidazol-1-yl)acetic acid: Contains a chlorine atom instead of fluorine, which may affect its reactivity and potency.

    2-(6-Methyl-1H-benzo[d]imidazol-1-yl)acetic acid: Contains a methyl group, which may influence its solubility and biological activity.

Uniqueness

The presence of the fluorine atom in 2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

2-(6-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-6-1-2-7-8(3-6)12(5-11-7)4-9(13)14/h1-3,5H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDYXRBHGSTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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